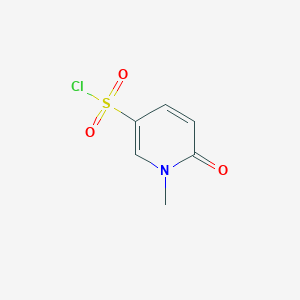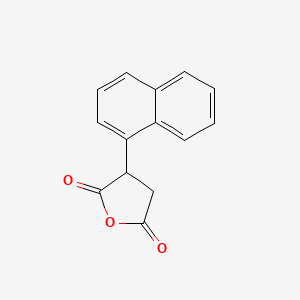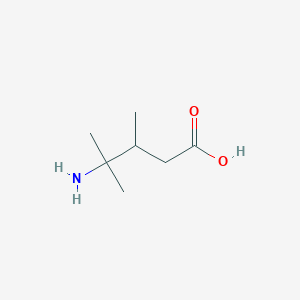![molecular formula C12H17NS B13611478 2-[2-(Methylsulfanyl)phenyl]piperidine CAS No. 526182-90-1](/img/structure/B13611478.png)
2-[2-(Methylsulfanyl)phenyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Methylsulfanyl)phenyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the methylsulfanyl group attached to the phenyl ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)phenyl]piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Suzuki–Miyaura Coupling:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Methylsulfanyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic or piperidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-(Methylsulfanyl)phenyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-[2-(Methylsulfanyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to a biological response. The presence of the piperidine ring and the methylsulfanyl group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-[2-(Methylsulfanyl)phenyl]piperidine can be compared with other piperidine derivatives:
Piperidine: The parent compound, lacking the methylsulfanyl group.
2-Phenylpiperidine: Similar structure but without the methylsulfanyl group.
This compound: Unique due to the presence of the methylsulfanyl group, which can influence its chemical and biological properties.
The presence of the methylsulfanyl group in this compound makes it distinct from other piperidine derivatives, potentially enhancing its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
526182-90-1 |
|---|---|
Molekularformel |
C12H17NS |
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
2-(2-methylsulfanylphenyl)piperidine |
InChI |
InChI=1S/C12H17NS/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3 |
InChI-Schlüssel |
RNJZOAIKTCXGNG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)



amine](/img/structure/B13611459.png)





